2,2,3-Trimethylbutanal

Fuel Chemistry Spark-Ignition Engines Aldehyde Reactivity

2,2,3-Trimethylbutanal (CAS 86290-37-1) is a branched C₇ aliphatic aldehyde with the molecular formula C₇H₁₄O and molecular weight of 114.19 g/mol. It is characterized by an α-quaternary carbon bearing two methyl substituents and a β-branched isopropyl-like methyl arrangement, which imparts distinctive steric hindrance around the carbonyl group compared to linear or less substituted aldehydes.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 86290-37-1
Cat. No. B3388158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethylbutanal
CAS86290-37-1
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)C=O
InChIInChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3
InChIKeyPRFUJBMOTAXNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethylbutanal (CAS 86290-37-1) Chemical Class and Structural Identity for Research Sourcing


2,2,3-Trimethylbutanal (CAS 86290-37-1) is a branched C₇ aliphatic aldehyde with the molecular formula C₇H₁₄O and molecular weight of 114.19 g/mol . It is characterized by an α-quaternary carbon bearing two methyl substituents and a β-branched isopropyl-like methyl arrangement, which imparts distinctive steric hindrance around the carbonyl group compared to linear or less substituted aldehydes . The compound exists as a colorless liquid with a characteristic aldehydic odor, exhibiting a boiling point of approximately 164 °C and density of approximately 0.81 g/cm³ at 20 °C . These baseline physical properties inform handling and storage requirements for research procurement.

Why 2,2,3-Trimethylbutanal Cannot Be Replaced by Generic Aldehydes in Research Applications


Generic substitution of 2,2,3-Trimethylbutanal with other branched C₇ aldehydes such as 2,3,3-trimethylbutanal (CAS 17408-48-9) is not scientifically valid due to differences in steric environment and regiochemical reactivity that directly affect reaction outcomes. The α-quaternary substitution pattern at the C₂ position in 2,2,3-trimethylbutanal creates a significantly more hindered carbonyl environment than the C₃-substituted isomer, altering nucleophilic addition kinetics and product stereochemical profiles . A fuel blending study specifically identified that 2,2,3-trimethylbutanal was selected for comparative evaluation against 3,3-dimethyl-1-pentene precisely because of the functional group difference between aldehyde and vinyl moieties, which have distinct implications for blend stability [1]. These structural nuances render in-class compounds non-interchangeable for applications requiring specific steric or electronic properties.

Quantitative Differentiation Evidence for 2,2,3-Trimethylbutanal Procurement Decisions


Functional Group Advantage of 2,2,3-Trimethylbutanal over 3,3-Dimethyl-1-pentene in Fuel Blend Stability Screening

In a 2022 study evaluating candidate molecules for spark-ignition engine fuel blends, 2,2,3-trimethylbutanal was directly compared to 3,3-dimethyl-1-pentene. The analysis noted that 2,2,3-trimethylbutanal does not contain a vinyl group, which is a structural feature associated with polymerization and blend instability [1]. While both molecules possess reactive functional groups (aldehyde in the target compound vs. vinyl in the comparator), the absence of the vinyl moiety in 2,2,3-trimethylbutanal was identified as an 'advantage' in the context of fuel blend design [1].

Fuel Chemistry Spark-Ignition Engines Aldehyde Reactivity

Regioisomeric Differentiation Between 2,2,3-Trimethylbutanal and 2,3,3-Trimethylbutanal for Synthetic Pathway Selection

Commercial supplier documentation distinguishes 2,2,3-trimethylbutanal (CAS 86290-37-1) from its regioisomer 2,3,3-trimethylbutanal (CAS 17408-48-9) based on methyl group arrangement and resulting 'distinct chemical properties' . The 2,2,3-substitution pattern places two methyl groups at the α-carbon adjacent to the carbonyl, creating a quaternary center with enhanced steric shielding of the reactive aldehyde functionality. In contrast, the 2,3,3-isomer positions the quaternary center further from the carbonyl at C₃ . While direct quantitative kinetic comparison data between these isomers is not available in the accessible literature, the structural difference is established and implies differential reactivity in nucleophilic addition and condensation reactions.

Organic Synthesis Steric Hindrance Aldehyde Reactivity

Differentiation from 4-Hydroxy-2,2,3-trimethylbutanal Based on Polarity and Hydrogen Bonding Capacity

2,2,3-Trimethylbutanal differs fundamentally from its hydroxylated derivative 4-Hydroxy-2,2,3-trimethylbutanal (CAS 1934540-26-7) in terms of polarity, hydrogen bonding capacity, and synthetic utility. The hydroxylated analog contains an additional –OH group, resulting in a topological polar surface area (TPSA) of 37.3 Ų and a hydrogen bond donor count of 1 [1]. In contrast, the target compound (2,2,3-trimethylbutanal) lacks hydroxyl functionality, giving it a calculated TPSA of 17.07 Ų and no hydrogen bond donor capacity [2]. This difference in polarity translates to distinct solubility profiles: the hydroxylated analog exhibits enhanced solubility in polar solvents, while the target compound is more lipophilic (calculated LogP = 1.8675 for the target compound [2] vs. XLogP3 = 0.7 for the hydroxylated analog [1]).

Solubility Hydrogen Bonding Downstream Derivatization

Distinction from 2,2,3-Trimethylbutane: Aldehyde vs. Hydrocarbon Functionality for Downstream Reactivity

Commercial supplier documentation explicitly distinguishes 2,2,3-trimethylbutanal from its hydrocarbon analog 2,2,3-trimethylbutane, noting that the latter shares a 'similar branched structure but lacks the aldehyde functional group' . The aldehyde functionality in the target compound enables participation in nucleophilic addition, oxidation to carboxylic acid, reduction to alcohol, and condensation reactions . Physical property data for 2,2,3-trimethylbutane shows a melting point of -24 °C, boiling point of 81 °C, and flash point of -20 °C [1], which differ markedly from the target aldehyde (boiling point ~164 °C) . The target aldehyde has a molecular weight of 114.19 g/mol vs. 2,2,3-trimethylbutane at 100.20 g/mol [1].

Functional Group Analysis Synthetic Intermediate Redox Chemistry

Recommended Research Applications for 2,2,3-Trimethylbutanal (CAS 86290-37-1) Based on Verified Evidence


Candidate Screening in Spark-Ignition Engine Fuel Blend Design

As demonstrated by a 2022 fuel chemistry study, 2,2,3-trimethylbutanal has been evaluated as a candidate blend component for spark-ignition engines, with its aldehyde functionality (rather than a vinyl group) noted as a structural feature relevant to blend stability assessment [1]. Research groups investigating oxygenated fuel additives or bio-derived fuel components may select this compound for comparative stability screening against alkene-containing alternatives. This application is directly supported by the head-to-head comparison with 3,3-dimethyl-1-pentene established in Section 3.

Sterically-Hindered Aldehyde Building Block in Organic Synthesis

The α-quaternary carbon with two methyl substituents at C₂ creates a distinctive steric environment that differentiates 2,2,3-trimethylbutanal from its regioisomer 2,3,3-trimethylbutanal . This structural feature is relevant for synthetic chemists designing reactions where carbonyl accessibility must be modulated by steric shielding, such as selective nucleophilic additions, condensation reactions with sterically-sensitive substrates, or studies of steric effects on aldehyde reactivity . Procurement of the correct regioisomer (2,2,3- vs. 2,3,3-) is essential for reproducibility in such applications.

Non-Polar Aldehyde for Lipophilic Reaction Media or Solvent Extraction

The target compound exhibits lower polarity (TPSA = 17.07 Ų, LogP = 1.8675) [2] compared to hydroxylated derivatives such as 4-Hydroxy-2,2,3-trimethylbutanal (TPSA = 37.3 Ų, XLogP3 = 0.7) [3]. This physicochemical differentiation supports applications requiring an aldehyde with minimal aqueous solubility and higher organic phase partitioning, such as reactions in non-polar solvents, liquid-liquid extractions, or as a lipophilic aldehyde probe in biphasic systems. This scenario derives directly from the cross-study comparable evidence in Section 3.

Aldehyde Intermediate for Downstream Derivatization (Oxidation, Reduction, Condensation)

The presence of the aldehyde functional group distinguishes 2,2,3-trimethylbutanal from its fully saturated alkane analog 2,2,3-trimethylbutane . This enables the compound to serve as a synthetic intermediate for oxidation to 2,2,3-trimethylbutanoic acid, reduction to 2,2,3-trimethylbutanol, or condensation with amines to form imines and related nitrogen-containing derivatives . Researchers requiring an aldehyde building block with this specific branched backbone for downstream transformations should procure this compound rather than the unreactive alkane version. This application stems from the functional group evidence presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,3-Trimethylbutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.